molecular formula C25H23N3O3 B2469882 N-[2-(3,4-dimethylphenyl)-6-methyl-4-(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]furan-2-carboxamide CAS No. 896599-52-3

N-[2-(3,4-dimethylphenyl)-6-methyl-4-(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]furan-2-carboxamide

Cat. No.: B2469882
CAS No.: 896599-52-3
M. Wt: 413.477
InChI Key: YLYRDWDTCCYTNN-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyridazine class, characterized by a partially saturated pyridazine ring substituted with aromatic and methyl groups.

Properties

IUPAC Name

N-[2-(3,4-dimethylphenyl)-6-methyl-4-(4-methylphenyl)-5-oxopyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-15-7-10-19(11-8-15)22-23(29)18(4)27-28(20-12-9-16(2)17(3)14-20)24(22)26-25(30)21-6-5-13-31-21/h5-14H,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYRDWDTCCYTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N(N=C(C2=O)C)C3=CC(=C(C=C3)C)C)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3,4-dimethylphenyl)-6-methyl-4-(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]furan-2-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanism of action, and therapeutic potential based on existing research.

Synthesis and Structural Characterization

The synthesis of this compound involves multiple steps of organic synthesis techniques. The structural elucidation is typically performed using techniques such as ^1H-NMR (proton nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry to confirm the molecular structure and purity of the compound.

Antimicrobial Properties

Research has shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyridazinone have been evaluated for their effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate the potency of these compounds against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (µM)Target Bacteria
Compound 18.34 ± 0.55S. aureus
Compound 28.37 ± 0.12S. typhi
Compound 38.65 ± 0.57P. aeruginosa
Compound 48.97 ± 0.12E. coli
Compound 59.24 ± 0.50B. subtilis

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Studies on related pyridazinone derivatives suggest that they may act as selective COX-2 inhibitors . This mechanism is crucial in reducing inflammation and pain in various conditions.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes involved in inflammatory pathways.
  • Interaction with Cellular Targets : These compounds may interact with specific cellular receptors or pathways that modulate immune responses.
  • Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals, contributing to their protective effects against oxidative stress.

Case Studies

A notable study evaluated the antibacterial efficacy of synthesized derivatives based on the structure of this compound against a panel of bacterial strains . The results indicated that certain modifications to the chemical structure significantly enhanced antimicrobial activity while maintaining low toxicity levels.

Comparison with Similar Compounds

Structural Analogues in Dihydropyridazine and Dihydropyridine Families

The compound shares structural motifs with several heterocyclic derivatives:

Table 1: Key Structural Comparisons
Compound Name/ID Core Structure Substituents Key Features
Target Compound 2,5-Dihydropyridazine - 3,4-Dimethylphenyl at C2
- 4-Methylphenyl at C4
- Furan-2-carboxamide at C3
High lipophilicity due to methyl groups; potential kinase inhibition
AZ331 () 1,4-Dihydropyridine - 2-Furyl at C4
- Methoxyphenyl groups
Antihypertensive activity via calcium channel modulation
AZ257 () 1,4-Dihydropyridine - 4-Bromophenyl at C6
- Thioether linkage
Enhanced solubility due to bromine; redox-active
Compound Thieno[3,4-c]pyrazole - 4-Fluorophenyl at C2
- Furan-2-carboxamide
Fluorine improves metabolic stability; antitumor applications
Key Observations:
  • Core Heterocycle Differences: The dihydropyridazine core (target compound) vs. dihydropyridine (AZ331/AZ257) or thienopyrazole () influences conformational flexibility and binding affinity. Dihydropyridazines are less explored but may offer unique selectivity in enzyme inhibition .
  • Substituent Effects : Methyl groups in the target compound increase lipophilicity compared to methoxy (AZ331) or bromo (AZ257) groups. This may enhance membrane permeability but reduce aqueous solubility .

Pharmacological Hypotheses

Based on structural analogs:

  • Kinase Inhibition : The dihydropyridazine scaffold resembles ATP-binding site inhibitors, as seen in pyridazine-based kinase inhibitors (e.g., c-Met inhibitors) .
  • Anticancer Potential: The furan carboxamide and methyl groups may synergize to disrupt protein-protein interactions, similar to thienopyrazole derivatives .

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